2-Isopropoxy-6-methoxyphenylboronic acid

Descripción general

Descripción

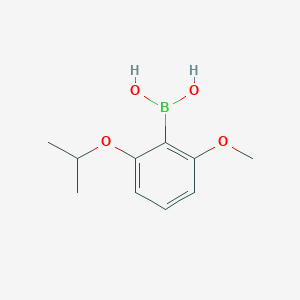

2-Isopropoxy-6-methoxyphenylboronic acid is an organoboron compound with the molecular formula C10H15BO4 and a molecular weight of 210.03 g/mol . This compound is characterized by the presence of both isopropoxy and methoxy groups attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-6-methoxyphenylboronic acid typically involves the reaction of 2-isopropoxy-6-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:

Solvent: Anhydrous ether or tetrahydrofuran (THF)

Temperature: -78°C to room temperature

Reagents: Trimethyl borate, 2-isopropoxy-6-methoxyphenyl magnesium bromide

Hydrolysis: Using aqueous acid (e.g., HCl)

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Handling: Larger reactors and automated systems for reagent addition

Purification: Crystallization or chromatography to ensure high purity

Safety Measures: Proper handling of reagents and solvents to ensure safety and compliance with industrial standards

Análisis De Reacciones Químicas

Types of Reactions

2-Isopropoxy-6-methoxyphenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: Conversion to phenol derivatives using oxidizing agents.

Substitution: Reactions with electrophiles to form various substituted derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol, water)

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate

Substitution: Electrophiles such as alkyl halides or acyl chlorides

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds

Oxidation: Phenol derivatives

Substitution: Substituted phenylboronic acids

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of various pharmaceuticals, especially those targeting cancer and other critical diseases. Its structural characteristics facilitate the development of drug candidates with enhanced efficacy.

Case Study:

Research has demonstrated that boronic acids can be pivotal in developing inhibitors for specific enzymes linked to cancer progression. For instance, 2-Isopropoxy-6-methoxyphenylboronic acid has been used in synthesizing compounds that inhibit proteasome activity, which is crucial for cancer cell survival .

Organic Synthesis

In organic chemistry, this compound is primarily employed in Suzuki coupling reactions to form carbon-carbon bonds. This application is vital for constructing complex molecules necessary for various chemical industries.

Data Table: Suzuki Coupling Reactions Using Boronic Acids

| Reaction Type | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling with Aryl Halides | Pd(PPh₃)₄ | 85 | MDPI |

| Coupling with Vinyl Boronates | Pd(OAc)₂ | 90 | ACS Publications |

Material Science

The compound is also utilized in developing advanced materials, including polymers and nanomaterials. Its ability to modify surface properties enhances material performance in various applications.

Application Example:

In material science, boronic acids are employed to create functionalized surfaces for sensors and catalysts due to their ability to form stable complexes with diols and polyols .

Bioconjugation

In biochemistry, this compound facilitates the attachment of biomolecules to surfaces or other molecules. This property is essential for creating biosensors and drug delivery systems.

Case Study:

A study illustrated the use of boronic acids in developing biosensors for glucose detection, where the compound was used to functionalize sensor surfaces, enhancing their sensitivity and specificity .

Analytical Chemistry

The compound is also significant in analytical chemistry for developing methods to detect and quantify various substances. It provides researchers with reliable tools for their studies.

Application Example:

Boronic acids have been utilized in chromatography techniques to separate and analyze compounds based on their interactions with specific analytes .

Mecanismo De Acción

The mechanism of action of 2-Isopropoxy-6-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Similar Compounds

- 2,6-Dimethoxyphenylboronic acid

- 4-Methoxyphenylboronic acid

- 2,6-Diisopropylphenylboronic acid

Uniqueness

2-Isopropoxy-6-methoxyphenylboronic acid is unique due to the presence of both isopropoxy and methoxy groups, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct steric and electronic properties that can be advantageous in specific synthetic applications .

Actividad Biológica

2-Isopropoxy-6-methoxyphenylboronic acid (CAS No. 870778-88-4) is a compound that has gained attention in the fields of organic synthesis and medicinal chemistry due to its unique biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Target Interaction

The primary mechanism of action for this compound involves its participation in the Suzuki–Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. The compound acts through transmetalation, facilitating the coupling of aryl halides with boronic acids to produce biaryl compounds.

Biochemical Pathways

The compound interacts with various biological molecules, particularly enzymes that contain serine residues in their active sites. Its boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for inhibiting serine proteases. This interaction can lead to significant changes in cellular metabolism and signaling pathways.

Cellular Effects

Influence on Cell Function

Research indicates that this compound can modulate cell signaling pathways and gene expression. For example, it has been shown to alter the levels of metabolites and affect metabolic flux by inhibiting enzymes involved in critical pathways.

Dosage Effects

In animal models, low doses of this compound effectively inhibit target enzymes without causing significant toxicity, suggesting a favorable therapeutic window.

Pharmacokinetics

Stability and Distribution

The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis in aqueous solutions, resulting in phenol and boric acid derivatives. Its transport within cells is facilitated by passive diffusion or facilitated transport mechanisms due to its chemical properties.

Research Applications

This compound serves multiple roles across various fields:

| Field | Application |

|---|---|

| Chemistry | Reagent in organic synthesis via Suzuki–Miyaura coupling |

| Biology | Synthesis of biologically active molecules |

| Medicine | Development of therapeutic agents |

| Industry | Production of advanced materials and polymers |

Case Study 1: Inhibition of Enzymes

A study demonstrated that this compound effectively inhibited hormone-sensitive lipase, which is relevant for treating conditions like insulin resistance and metabolic syndromes. The administration of this compound showed promising results in reducing hyperglycemia and dyslipidemia in animal models .

Case Study 2: Synthesis of Biologically Active Compounds

In another study, the compound was utilized as a building block for synthesizing pyrimidine-based drugs, showcasing its versatility as a reagent in drug discovery. The resulting compounds exhibited significant anti-cancer properties against various cell lines, indicating the potential for developing new therapeutic agents .

Propiedades

IUPAC Name |

(2-methoxy-6-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4/c1-7(2)15-9-6-4-5-8(14-3)10(9)11(12)13/h4-7,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKDYROLNHVOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1OC(C)C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584630 | |

| Record name | {2-Methoxy-6-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870778-88-4 | |

| Record name | {2-Methoxy-6-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.